3-chloro-5-ethyl-1H-1,2,4-triazole
Overview
Description
“3-chloro-5-ethyl-1H-1,2,4-triazole” is a chemical compound with the molecular formula C4H6ClN3. It has a molecular weight of 131.56 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H6ClN3/c1-2-3-6-4 (5)8-7-3/h2H2,1H3, (H,6,7,8)
. The Canonical SMILES for this compound is CCC1=NC (=NN1)Cl
.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a topological polar surface area of 41.6 Ų, a complexity of 77.7, and a rotatable bond count of 1 . The compound is also reported to have a melting point of 101-102 .
Scientific Research Applications
Tautomeric Forms and Mass Spectrum
3-chloro-5-ethyl-1H-1,2,4-triazole exhibits different tautomeric forms. A study by Maquestiau et al. (2010) using mass analysed ion kinetic energy and collision induced dissociation spectra revealed that this compound can be generated in three different tautomeric forms by ethylene elimination from N-ethyl compounds. These forms retain their structure prior to further fragmentation, significantly influencing the mass spectrum of the parent heterocycle (Maquestiau, Haverbeke, Flammang, & Gheleyns, 2010).
Structural and Spectroscopic Studies
The structural and spectroscopic characteristics of various derivatives of 1,2,4-triazole have been extensively studied. Şahin et al. (2014) conducted X-ray diffraction, IR, 1H NMR, and 13C NMR studies on compounds including 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole. They found strong intermolecular hydrogen bonds in these compounds, contributing to their stability and potential applications in various fields (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).
Synthesis and Environmental Aspects
A study by Matiychuk et al. (2011) reported a new and convenient method for synthesizing ethyl 1-aryl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylates, highlighting the procedure’s economic, environmental-friendly, and simplicity aspects. This research is crucial for understanding the synthesis processes of triazole derivatives, with potential implications in various scientific fields (Matiychuk, Potopnyk, Luboradzki, & Obushak, 2011).
Crystal Structure and Luminescent Properties
The crystal structure, spectroscopic, electronic, luminescent, and nonlinear optical properties of certain 1,2,4-triazole derivatives have been explored. Nadeem et al. (2017) synthesized and characterized compounds like 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione, providing insights into their geometric, electronic, and non-linear optical properties. Such studies are significant for understanding the material properties of these compounds (Nadeem, Yunus, Bhatti, Ayub, Mehmood, & Saif, 2017).
Mechanism of Action
Target of Action
1,2,4-Triazoles are known to interact with a variety of biological targets. For instance, some triazole derivatives have been found to inhibit certain kinases . .
Mode of Action
The mode of action of 1,2,4-triazoles can vary greatly depending on their specific chemical structure. Some triazole derivatives have been found to mediate hydrophobic interactions with certain proteins
Properties
IUPAC Name |
3-chloro-5-ethyl-1H-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c1-2-3-6-4(5)8-7-3/h2H2,1H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBDSCDHVGFJOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39908-97-9 | |
Record name | 3-chloro-5-ethyl-1H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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